The presence of fluorine atoms in its structure introduces several desirable features, including increased lipophilicity (fat solubility), metabolic stability, and enhanced binding affinity to biological targets. These properties make 2-fluoro-6-(trifluoromethyl)aniline a valuable building block for the synthesis of novel pharmaceuticals, agrochemicals, and functional materials [].
The aforementioned properties make 2-fluoro-6-(trifluoromethyl)aniline a promising candidate for the development of new drugs. Studies have explored its potential in various therapeutic areas, including:
The unique properties of 2-fluoro-6-(trifluoromethyl)aniline also hold promise for applications in material science. Research is ongoing to explore its potential use in:
2-Fluoro-6-(trifluoromethyl)aniline is an aromatic amine characterized by the presence of a fluorine atom and a trifluoromethyl group on the benzene ring. Its molecular formula is CHFN, with a molecular weight of approximately 179.12 g/mol. This compound is recognized for its unique electronic properties due to the electron-withdrawing trifluoromethyl group, which can influence its reactivity and interaction with biological systems .
Several methods have been reported for synthesizing 2-fluoro-6-(trifluoromethyl)aniline:
2-Fluoro-6-(trifluoromethyl)aniline has potential applications in various fields:
Interaction studies involving 2-fluoro-6-(trifluoromethyl)aniline focus on its behavior in biological systems and its reactivity with other chemical entities. These studies typically assess:
Several compounds share structural similarities with 2-fluoro-6-(trifluoromethyl)aniline. Here are some notable comparisons:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-Chloro-2-fluoro-6-(trifluoromethyl)aniline | Chlorine substituent at para position | May exhibit different reactivity patterns compared to 2-fluoro variant |
2,4-Difluoroaniline | Two fluorine substituents | Different electronic properties due to multiple electron-withdrawing groups |
3-Trifluoromethylphenylamine | Trifluoromethyl at meta position | May show distinct biological activity due to position effects on reactivity |
These compounds illustrate how variations in substituent positions and types can lead to significant differences in chemical behavior and potential applications.
Flammable;Irritant